Allatotropin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

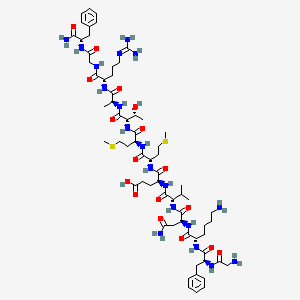

Allatotropin (AT) is a neuropeptide originally described as a regulator of Juvenile Hormone synthesis . It plays multiple neural, endocrine, and myoactive roles in insects and other organisms . It was initially isolated from the nervous system of the lepidopteran Manduca sexta . The presence of AT was later described in numerous hemimetabolous and holometabolous insect species .

Synthesis Analysis

Allatotropin is a peptide that is secreted by neurons and epithelial cells . These peptidic molecules play fundamental roles in cell-cell interactions, acting as local neuromodulators, neurohormones, as well as endocrine and paracrine messengers .Molecular Structure Analysis

Allatotropin was originally identified as an amidated tridecapeptide isolated from the nervous system of the lepidopteran Manduca sexta . Most ATs have a conserved C-terminal pentapeptide that consists of a TARGFa motif .Chemical Reactions Analysis

The activation of the Allatotropin receptor by Allatotropin causes an increase in intracellular calcium ions, as well as cyclic AMP (cAMP), with an EC 50 value in the nanomolar range .科学的研究の応用

Neuroendocrine and Myoactive Roles : Allatotropin exhibits multiple neural, endocrine, and myoactive roles. It is involved in increasing hemolymph circulation and gut motility and may regulate nutrient absorption, modulate the circadian cycle, and prepare for migration in specific species. Allatotropins are part of a family of myoactive peptides found across several invertebrate phyla (Elekonich & Horodyski, 2003).

Structural Characterization : The primary structure of allatotropin, consisting of 13 residues, has been identified. This structure is unique and does not resemble other known neuropeptides (Kataoka et al., 1989).

Cardioacceleratory Function : In Manduca sexta, allatotropin acts as a cardioacceleratory peptide, indicating its significant role in the insect's cardiovascular system (Veenstra, Lehman, & Davis, 1994).

Gene Expression and Regulation : The allatotropin gene in Manduca sexta is expressed in different regions of the nervous system and undergoes alternative splicing. This leads to the production of specific peptides with varying biological activities, suggesting a mechanism for regulated peptide production (Lee, Chamberlin, & Horodyski, 2002).

Receptor Identification and Function : In mosquitoes, an allatotropin receptor has been identified and characterized. This receptor plays a role in regulating juvenile hormone synthesis, indicating allatotropin's importance in insect endocrine systems (Nouzová et al., 2012).

Signaling Pathways in Hydra : Allatotropin activates G protein-coupled receptor signaling, leading to increased cytosolic Ca2+ and IP3 in Hydra, suggesting its role in feeding behavior regulation in non-insect invertebrates (Alzugaray, Gavazzi, & Ronderos, 2020).

Immune Response Modulation in Mosquitoes : Allatotropin elicits immune responses in mosquitoes, indicating its potential role in the modulation of immune functions in insect vectors (Hernández-Martínez et al., 2017).

作用機序

特性

IUPAC Name |

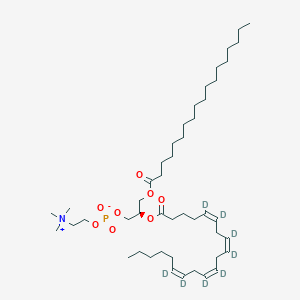

(4S)-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H103N19O17S2/c1-35(2)52(83-62(99)47(32-48(68)86)82-57(94)41(20-13-14-26-66)78-61(98)46(76-49(87)33-67)31-39-18-11-8-12-19-39)63(100)81-42(22-23-51(89)90)58(95)79-43(24-28-102-5)59(96)80-44(25-29-103-6)60(97)84-53(37(4)85)64(101)74-36(3)55(92)77-40(21-15-27-72-65(70)71)56(93)73-34-50(88)75-45(54(69)91)30-38-16-9-7-10-17-38/h7-12,16-19,35-37,40-47,52-53,85H,13-15,20-34,66-67H2,1-6H3,(H2,68,86)(H2,69,91)(H,73,93)(H,74,101)(H,75,88)(H,76,87)(H,77,92)(H,78,98)(H,79,95)(H,80,96)(H,81,100)(H,82,94)(H,83,99)(H,84,97)(H,89,90)(H4,70,71,72)/t36-,37+,40-,41-,42-,43-,44-,45-,46-,47-,52-,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQFXDFZGBDKIR-CTUBCELVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H103N19O17S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1486.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione](/img/structure/B570720.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)